

Benchmarking Hpk1-IN-15: A Comparative Guide to First-Generation HPK1 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is expected to enhance anti-tumor immunity by unleashing the full potential of T-cells. This guide provides a comprehensive comparison of **Hpk1-IN-15** against a selection of first-generation and early-stage HPK1 inhibitors, offering a valuable resource for researchers in the field.

Performance Comparison of HPK1 Inhibitors

The following tables summarize the available quantitative data for **Hpk1-IN-15** and a curated list of first-generation and notable early-stage HPK1 inhibitors. "First-generation" is defined here as early-discovered compounds, including multi-kinase inhibitors with off-target effects on HPK1, and other initial potent and selective molecules that have served as benchmarks in the field.

Table 1: Biochemical Potency Against HPK1



Compound	Туре	Biochemical IC50/Ki (nM)	Source
Hpk1-IN-15	Selective Inhibitor	Data not publicly available	[1][2]
Sunitinib	Multi-kinase Inhibitor	Ki ≈ 10	[3]
GNE-1858	Selective Inhibitor	1.9	[3][4][5][6]
BGB-15025	Selective Inhibitor	1.04	[7][8][9]
CFI-402411	Selective Inhibitor	4.0 ± 1.3	[10]
Compound 'I' (Toure, M. et al., 2023)	Selective Inhibitor	0.2	[11]

Table 2: Cellular Activity of HPK1 Inhibitors



Compound	Assay	Cellular Potency (nM)	Source
Hpk1-IN-15	pSLP-76 Inhibition (EC50)	Data not publicly available	[1][2]
Hpk1-IN-15	T-Cell IL-2 Secretion (EC50)	Data not publicly available	[1][2]
Diaminopyrimidine Carboxamide (Lead Compound)	IL-2 ELISA (EC50)	226	[12]
Compound 'I' (Toure, M. et al., 2023)	Jurkat pSLP76 (S376) (IC50)	3	[11]
Compound 'I' (Toure, M. et al., 2023)	Primary T-Cell IL-2 Assay (EC50)	1.5	[11]
BGB-15025	pSLP76 Inhibition	Potent, concentration- dependent	[7][9]
BGB-15025	IL-2 Production	Induces IL-2 production	[7][9]

Table 3: Pharmacokinetic Properties

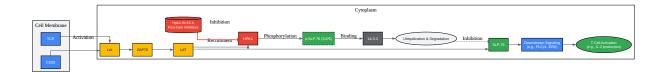


Compound	Parameter	Value	Species	Source
Hpk1-IN-15	Not publicly available	-	-	
Compound 'I' (Toure, M. et al., 2023)	Bioavailability	11%	In vivo	[11]
Diaminopyrimidin e Carboxamide (Compound 1)	Mean Residence Time (MRT)	1.2 h	Mouse	[12]
Diaminopyrimidin e Carboxamide (Compound 1)	Oral Bioavailability	17%	Mouse	[12]

HPK1 Signaling Pathway and Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates the adapter protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal. HPK1 inhibitors block the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thus sustaining the T-cell response.





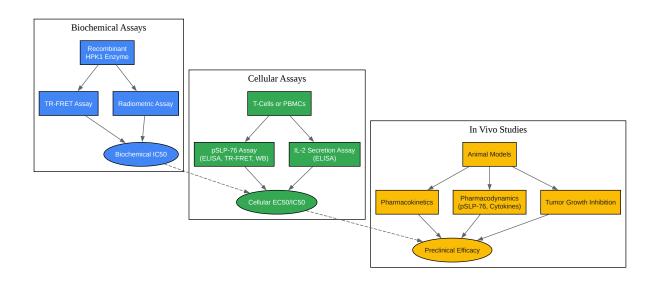
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Caption: HPK1 signaling pathway and the mechanism of HPK1 inhibitors.

Experimental Workflows

The evaluation of HPK1 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and functional consequences.





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Caption: General experimental workflow for the evaluation of HPK1 inhibitors.

Detailed Experimental Methodologies Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of compounds against the isolated HPK1 enzyme.

- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
 - Principle: This assay measures the phosphorylation of a substrate peptide by HPK1. A europium-labeled anti-tag antibody binds the kinase, and an acceptor-labeled antibody



binds the phosphorylated substrate. When in close proximity, FRET occurs. Inhibition of HPK1 reduces substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol Outline:

- Recombinant HPK1 enzyme, a biotinylated substrate peptide (e.g., a fragment of SLP-76), and ATP are incubated in a microplate well.
- Test compounds at various concentrations are added to the wells.
- The kinase reaction is allowed to proceed for a defined period at room temperature.
- A detection solution containing a europium-labeled anti-tag antibody (e.g., anti-GST) and a streptavidin-conjugated acceptor fluorophore is added to stop the reaction and initiate FRET.
- After incubation, the plate is read on a TR-FRET-compatible reader, and IC50 values are calculated from the dose-response curves.
- Radiometric Assay (e.g., HotSpot™):
 - Principle: This classic method measures the incorporation of a radiolabeled phosphate group (from [y-32P]ATP or [y-33P]ATP) onto a substrate by the kinase.

Protocol Outline:

- Recombinant HPK1 is incubated with a substrate (e.g., myelin basic protein or a specific peptide) and radiolabeled ATP in the presence of varying concentrations of the inhibitor.
- The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the substrate.
- The membrane is washed to remove unbound ATP.
- The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.



 IC50 values are determined by measuring the reduction in substrate phosphorylation as a function of inhibitor concentration.

Cellular Assays

Objective: To assess the ability of inhibitors to engage HPK1 and modulate its downstream signaling in a cellular context.

- Phospho-SLP-76 (pSLP-76) Assay:
 - Principle: This assay quantifies the phosphorylation of SLP-76 at Serine 376, a direct downstream target of HPK1, in response to T-cell activation.
 - Protocol Outline (ELISA-based):
 - Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are pre-incubated with the test compound.
 - T-cell activation is stimulated using anti-CD3/CD28 antibodies or other stimuli.
 - Cells are lysed, and the protein concentration of the lysates is determined.
 - The cell lysates are added to microplate wells pre-coated with a capture antibody specific for total SLP-76.
 - A detection antibody that specifically recognizes pSLP-76 (S376), often conjugated to an enzyme like horseradish peroxidase (HRP), is added.
 - A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
 - EC50 values are calculated based on the dose-dependent inhibition of SLP-76 phosphorylation.
- Interleukin-2 (IL-2) Secretion Assay:
 - Principle: This functional assay measures the production and secretion of IL-2, a key cytokine indicative of T-cell activation, following stimulation.



- Protocol Outline (ELISA-based):
 - PBMCs are isolated from healthy donor blood.
 - Cells are plated and pre-treated with various concentrations of the HPK1 inhibitor.
 - T-cell activation is induced with anti-CD3/CD28 antibodies or a specific antigen.
 - The cells are incubated for a period (e.g., 24-72 hours) to allow for IL-2 production and secretion into the culture supernatant.
 - The supernatant is collected, and the concentration of IL-2 is quantified using a standard sandwich ELISA kit.
 - EC50 values, representing the concentration of inhibitor that induces half-maximal IL-2 production, are determined from the dose-response curves.

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